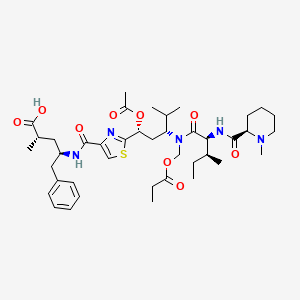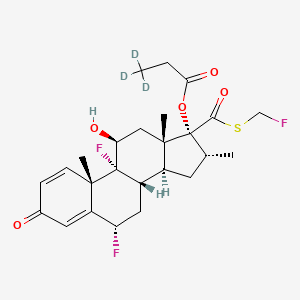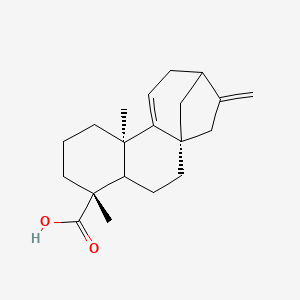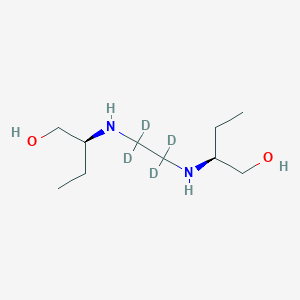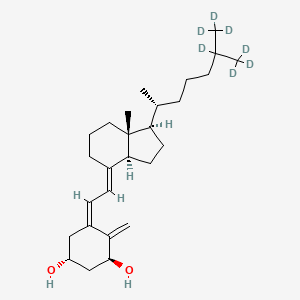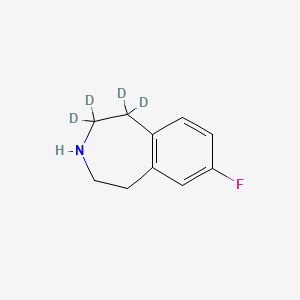![molecular formula C55H101F3N15O17P B12426853 [pThr3]-CDK5 Substrate (TFA)](/img/structure/B12426853.png)
[pThr3]-CDK5 Substrate (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[pThr3]-CDK5 Substrate (TFA) is a synthetic peptide used in scientific research, particularly in the study of cyclin-dependent kinase 5 (CDK5) activity. CDK5 is a proline-directed serine/threonine kinase that plays a crucial role in various cellular processes, including neuronal development, synaptic plasticity, and cell cycle regulation. The peptide [pThr3]-CDK5 Substrate (TFA) is designed to mimic the natural substrates of CDK5, allowing researchers to investigate the kinase’s activity and its role in different biological pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [pThr3]-CDK5 Substrate (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amine group is removed.
Coupling: The next amino acid, protected at its amine group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of peptides like [pThr3]-CDK5 Substrate (TFA) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The process involves:
Automated SPPS: Automated systems perform the repetitive steps of SPPS, reducing manual labor and increasing throughput.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Characterization: The final product is characterized using mass spectrometry and other analytical methods to ensure purity and correct sequence.
Análisis De Reacciones Químicas
Types of Reactions
[pThr3]-CDK5 Substrate (TFA) can undergo various chemical reactions, including:
Phosphorylation: The threonine residue in the peptide can be phosphorylated by CDK5, which is a key reaction for studying kinase activity.
Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the amino acid side chains.
Substitution: Amino acid residues in the peptide can be substituted with other residues to study the effects on CDK5 activity.
Common Reagents and Conditions
Phosphorylation: Kinase assays typically use adenosine triphosphate (ATP) as a phosphate donor and require specific buffer conditions (e.g., Tris-HCl, MgCl2).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and dithiothreitol (DTT) for reduction are commonly used.
Substitution: Site-directed mutagenesis or chemical synthesis methods are used to introduce specific amino acid substitutions.
Major Products Formed
Phosphorylated Peptide: The primary product of phosphorylation reactions.
Oxidized or Reduced Peptide: Products of oxidation or reduction reactions, respectively.
Mutant Peptides: Peptides with specific amino acid substitutions.
Aplicaciones Científicas De Investigación
[pThr3]-CDK5 Substrate (TFA) has several applications in scientific research:
Chemistry: Used to study the chemical properties and reactivity of peptides.
Biology: Essential for investigating the role of CDK5 in neuronal development, synaptic plasticity, and other cellular processes.
Medicine: Helps in understanding the mechanisms of neurodegenerative diseases, such as Alzheimer’s disease, where CDK5 activity is implicated.
Industry: Utilized in the development of kinase inhibitors and other therapeutic agents targeting CDK5.
Mecanismo De Acción
The mechanism of action of [pThr3]-CDK5 Substrate (TFA) involves its interaction with CDK5. The peptide mimics the natural substrates of CDK5, allowing the kinase to phosphorylate the threonine residue. This phosphorylation event is crucial for studying CDK5 activity and its downstream effects. CDK5, when activated by its co-activator p35, phosphorylates the substrate, leading to changes in cellular signaling pathways and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
[pSer]-CDK5 Substrate: A peptide with a serine residue instead of threonine, used to study CDK5 specificity.
[pTyr]-CDK5 Substrate: A peptide with a tyrosine residue, used for comparative studies with threonine and serine substrates.
Non-phosphorylated CDK5 Substrates: Peptides lacking phosphorylation sites, used as controls in kinase assays.
Uniqueness
[pThr3]-CDK5 Substrate (TFA) is unique due to its specific threonine residue, which is a preferred phosphorylation site for CDK5. This specificity allows for detailed studies of CDK5 activity and its role in various biological processes. The use of trifluoroacetic acid (TFA) as a counterion enhances the peptide’s stability and solubility, making it suitable for various experimental conditions.
Propiedades
Fórmula molecular |
C55H101F3N15O17P |
|---|---|
Peso molecular |
1332.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-phosphonooxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C53H100N15O15P.C2HF3O2/c1-32(2)31-41(53(78)79)66-49(74)38(19-7-12-26-56)64-47(72)37(18-6-11-25-55)61-44(69)33(3)60-46(71)36(17-5-10-24-54)63-48(73)39(20-8-13-27-57)65-51(76)42-23-16-30-68(42)52(77)43(34(4)83-84(80,81)82)67-50(75)40(21-9-14-28-58)62-45(70)35-22-15-29-59-35;3-2(4,5)1(6)7/h32-43,59H,5-31,54-58H2,1-4H3,(H,60,71)(H,61,69)(H,62,70)(H,63,73)(H,64,72)(H,65,76)(H,66,74)(H,67,75)(H,78,79)(H2,80,81,82);(H,6,7)/t33-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1 |
Clave InChI |
QKAZHXZKNMQUIG-ZCKAZPTLSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2)OP(=O)(O)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)OP(=O)(O)O)NC(=O)C(CCCCN)NC(=O)C2CCCN2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



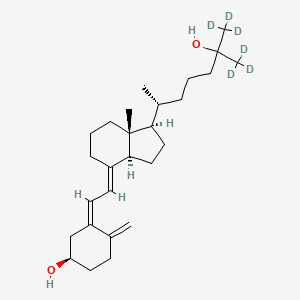


![4-[(2R,3S,4S,5R)-5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol](/img/structure/B12426789.png)

![13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione](/img/structure/B12426809.png)
